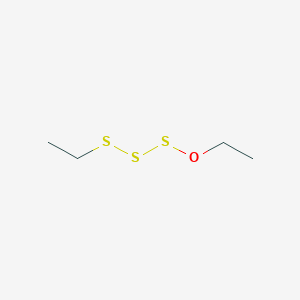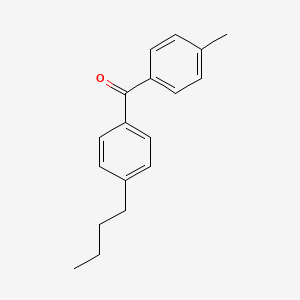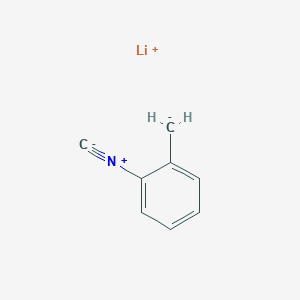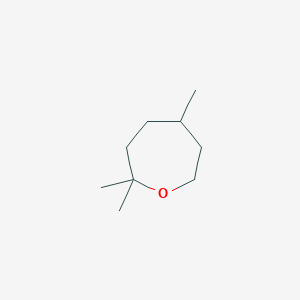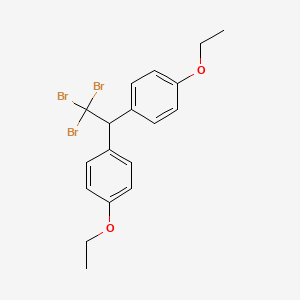
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound known for its unique chemical structure and properties. It is a cationic surfactant with two ammonium groups connected by a thiodiethylene bridge, each ammonium group being substituted with ethyl and dimethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) typically involves the quaternization of a diamine with an alkyl halide. One common method is the reaction of thiodiethylene diamine with ethyldimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure complete quaternization and formation of the desired dibromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The diamine and alkyl halide are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to obtain the pure dibromide salt.
化学反応の分析
Types of Reactions
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions through ion exchange reactions.
Oxidation and Reduction: The thiodiethylene bridge can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding amines and thiols.
Common Reagents and Conditions
Substitution: Ion exchange resins or aqueous solutions of other salts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New quaternary ammonium salts with different anions.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Corresponding amines and thiols.
科学的研究の応用
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents.
作用機序
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces such as bacterial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The thiodiethylene bridge provides additional stability and enhances the compound’s antimicrobial activity.
類似化合物との比較
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory settings as a surfactant.
Uniqueness
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is unique due to its thiodiethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and effectiveness as an antimicrobial agent compared to other quaternary ammonium compounds.
特性
CAS番号 |
63951-39-3 |
|---|---|
分子式 |
C12H30Br2N2S |
分子量 |
394.26 g/mol |
IUPAC名 |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C12H30N2S.2BrH/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
JMTRFDQKURLOMK-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(C)CCSCC[N+](C)(C)CC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
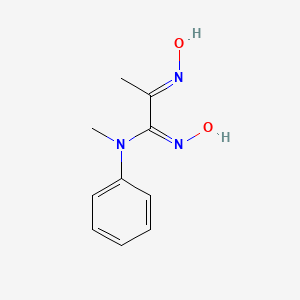
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
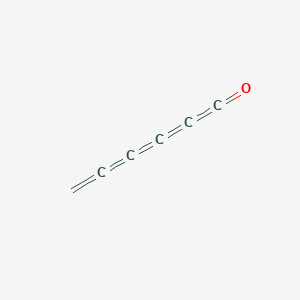
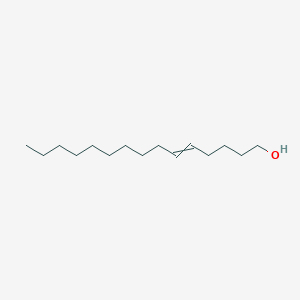
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
